5,6-Dimethyl-2,3-dihydropyrazine

Description

Properties

IUPAC Name |

5,6-dimethyl-2,3-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYDCJBHJXFOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166753 | |

| Record name | 2,3-Dihydro-5,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15986-92-2 | |

| Record name | 2,3-Dihydro-5,6-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,6-dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5,6-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5,6-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Dimethyl-2,3-dihydropyrazine chemical properties

An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2,3-dihydropyrazine

Introduction

This compound, also known as 2,3-Dimethyl-5,6-dihydropyrazine, is a heterocyclic organic compound with the molecular formula C6H10N2.[1][2][3][4] It is a partially saturated derivative of pyrazine, an aromatic six-membered ring containing two nitrogen atoms in opposite corners.[5] This compound is a colorless to pale yellow liquid characterized by a strong, earthy, and musty odor.[2] It serves as a significant intermediate in the synthesis of more complex molecules and is particularly valued in the flavor and fragrance industry for its ability to enhance and prolong the intensity of scents.[2][5]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, application, and further research.

| Property | Value | Source(s) |

| Molecular Formula | C6H10N2 | [1][2][3][4] |

| Molecular Weight | 110.16 g/mol | [1][2][3] |

| CAS Number | 15986-92-2 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, earthy, musty | [2] |

| Boiling Point | 60-63 °C at 18 Torr; 173.2 °C at 760 mmHg | [1][2] |

| Density | 1.02 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 49.8 °C | [2] |

| Refractive Index | 1.53 | [2] |

| pKa | 6.73 ± 0.20 (Predicted) | [1][2] |

| Solubility | 29 g/L in water at 25 °C | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][2] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the condensation reaction between an α-dicarbonyl compound and a diamine.[5]

Experimental Protocol: Synthesis from Ethylenediamine and 2,3-Butanedione[1]

This protocol details the synthesis of this compound with a reported yield of 70%.

Materials:

-

Ethylenediamine (13 g, 216 mmol)

-

2,3-Butanedione (18.6 g, 216 mmol)

-

Anhydrous ether (800 mL total)

Procedure:

-

Dissolve ethylenediamine (13 g) in 600 mL of anhydrous ether in a reaction vessel.

-

Separately, dissolve 2,3-butanedione (18.6 g) in 200 mL of anhydrous ether.

-

Slowly add the 2,3-butanedione solution dropwise to the ethylenediamine solution over a period of 2 hours at room temperature.

-

Continuously stir the reaction mixture for 3 hours at room temperature after the addition is complete.

-

Concentrate the resulting clarified reaction solution under reduced pressure to obtain a brown oily crude product.

-

Purify the crude product via distillation under reduced pressure (60 °C / 16 mmHg) to yield 16.6 g of this compound as a clarified yellow oil.

Characterization:

-

Nuclear Magnetic Resonance (¹H NMR, CDCl₃): δ 3.3 (broad single peak, 4H), 2.1 (single peak, 6H) ppm.[1]

References

An In-depth Technical Guide to the Molecular Structure of 5,6-Dimethyl-2,3-dihydropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2,3-dihydropyrazine is a heterocyclic organic compound belonging to the dihydropyrazine class. Dihydropyrazines are known for their roles as intermediates in the synthesis of pyrazine derivatives, which are significant in the flavor and fragrance industries.[1] Furthermore, various dihydropyrazine derivatives have garnered attention for their potential biological activities, including DNA strand-breaking capabilities and growth inhibition of microorganisms like Escherichia coli.[2][3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of this compound.

Molecular Structure and Properties

This compound is characterized by a six-membered dihydropyrazine ring with two methyl groups attached to carbons 5 and 6. The "dihydro-" prefix indicates the presence of a single double bond in the pyrazine ring.

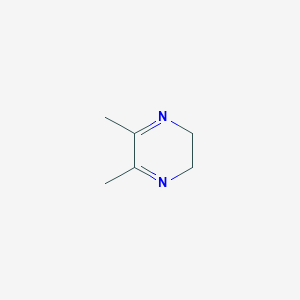

Below is a visualization of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H10N2 | [2] |

| Molecular Weight | 110.16 g/mol | [4] |

| CAS Number | 15986-92-2 | [4] |

| Boiling Point | 60-63 °C at 18 Torr | [4] |

| Density (predicted) | 1.02±0.1 g/cm³ | [4] |

| pKa (predicted) | 6.73±0.20 | [4] |

Synthesis

The primary synthetic route to this compound involves the condensation reaction between ethylenediamine and 2,3-butanedione.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethylenediamine (13 g, 216 mmol)

-

2,3-Butanedione (18.6 g, 216 mmol)

-

Anhydrous ether (800 mL total)

Procedure:

-

A solution of ethylenediamine (13 g, 216 mmol) in 600 mL of anhydrous ether is prepared in a reaction vessel.

-

A solution of 2,3-butanedione (18.6 g, 216 mmol) in 200 mL of anhydrous ether is added dropwise to the ethylenediamine solution over a period of 2 hours with continuous stirring.

-

The reaction mixture is stirred for an additional 3 hours at room temperature.

-

The resulting solution is concentrated under reduced pressure to yield a brown, oily crude product.

-

The crude product is purified by distillation under reduced pressure (boiling point: 60 °C at 16 mmHg) to afford this compound as a clarified yellow oil (16.6 g, 70% yield).[4]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 3.3 | Broad singlet | 4H | -CH₂-CH₂- (dihydropyrazine ring) | [4] |

| 2.1 | Singlet | 6H | -CH₃ (methyl groups) | [4] |

¹³C NMR (Predicted): Due to the symmetry of the molecule, three distinct signals are expected in the ¹³C NMR spectrum. The predicted chemical shifts are tabulated below.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~160 | C=N (C5 and C6) |

| ~45 | -CH₂- (C2 and C3) |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups and vibrational modes within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1640 | C=N stretch |

| ~1450 | C-H bend (CH₂) |

| ~1375 | C-H bend (CH₃) |

| ~1250-1000 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Proposed Fragment |

| 110 | [M]⁺ (Molecular Ion) |

| 95 | [M - CH₃]⁺ |

| 82 | [M - N₂H₂]⁺ |

| 67 | [M - CH₃ - N₂]⁺ |

Biological Activity

While specific signaling pathways for this compound have not been extensively elucidated, studies on related dihydropyrazine derivatives have indicated potential biological activities. Notably, some dihydropyrazines have been shown to induce DNA strand breakage, suggesting a potential mechanism of cytotoxicity.[2] This activity is of interest in the context of developing novel therapeutic agents. Further research is required to determine the specific biological targets and mechanisms of action for this compound.

The diagram below illustrates a generalized logical relationship for the potential biological effect of dihydropyrazines.

Caption: Generalized pathway of dihydropyrazine-induced biological effects.

Conclusion

This compound is a structurally simple yet chemically significant molecule. Its synthesis is straightforward, and its structure can be reliably confirmed through standard spectroscopic methods. While its primary applications have been in the synthesis of flavor and fragrance compounds, the emerging biological activities of the dihydropyrazine class of compounds suggest that this compound and its derivatives may hold potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its core molecular characteristics to support such future research endeavors.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5,6-Dimethyl-2,3-dihydropyrazine from Ethylenediamine and 2,3-Butanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-dimethyl-2,3-dihydropyrazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves the condensation reaction between ethylenediamine and 2,3-butanedione. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data derived from analogous reactions, offering a foundational resource for researchers in the field.

Reaction Overview and Mechanism

The synthesis of this compound from ethylenediamine and 2,3-butanedione is a classic example of a condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. The reaction proceeds through the formation of a dihydropyrazine ring system.

The proposed mechanism involves a two-step process:

-

Nucleophilic Attack and Imine Formation: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking one of the carbonyl carbons of 2,3-butanedione. This is followed by the elimination of a water molecule to form an imine intermediate.

-

Intramolecular Cyclization: The second primary amine group of the intermediate then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon. Subsequent dehydration results in the formation of the stable six-membered dihydropyrazine ring.

This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of dihydropyrazines from 1,2-diamines and α-dicarbonyl compounds. These values are representative and can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Reactant Ratio | 1:1 to 1:1.2 (Diamine:Dicarbonyl) | A slight excess of the dicarbonyl can be used to ensure complete conversion of the diamine. |

| Solvent | Ethanol, Methanol, DMSO, Acetic Acid | Protic solvents like ethanol and methanol are commonly used. Acetic acid can act as both a solvent and a catalyst. |

| Catalyst | Acetic Acid, Iodine (catalytic amount) | Acid catalysis is generally employed to facilitate the condensation. |

| Temperature | Room Temperature to Reflux (e.g., 78 °C for Ethanol) | The reaction can often proceed at room temperature, but heating can significantly reduce the reaction time. |

| Reaction Time | 1 - 24 hours | Reaction time is dependent on temperature and the specific reactants. |

| Yield | 60 - 95% | Yields are typically good to excellent for this type of condensation reaction. |

Experimental Protocol

This section provides a detailed, generalized experimental protocol for the synthesis of this compound based on established procedures for analogous reactions.

Materials:

-

Ethylenediamine (C₂H₈N₂)

-

2,3-Butanedione (diacetyl, C₄H₆O₂)

-

Ethanol (or other suitable solvent)

-

Glacial Acetic Acid (catalyst)

-

Anhydrous Sodium Sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Apparatus for filtration and recrystallization or column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add a solution of ethylenediamine (1.0 equivalent) in ethanol.

-

Addition of Reactants: While stirring, add 2,3-butanedione (1.0 - 1.1 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.[1]

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

Reaction Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism:

Caption: Proposed reaction mechanism for the formation of this compound.

References

Physical properties of 5,6-Dimethyl-2,3-dihydropyrazine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5,6-Dimethyl-2,3-dihydropyrazine, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic chemistry and materials science. The primary physical constants are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 60-63 °C | at 18 Torr[1] |

| 173.2 °C | at 760 mmHg[2] | |

| Density | 1.02 g/cm³ | Predicted[1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is the distillation method.[3][4]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin to gently heat the flask. The liquid will start to vaporize.

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: The temperature will rise and then stabilize. The constant temperature observed during the collection of the distillate is recorded as the boiling point of the substance.[4] It is important to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[5] For a liquid, it can be accurately determined using a pycnometer or a volumetric flask.

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry volumetric flask of a known volume (e.g., 10 mL) on an analytical balance.

-

Mass of Container with Sample: Carefully fill the volumetric flask to the calibration mark with this compound. Ensure the temperature of the liquid is recorded. Weigh the filled flask.

-

Calculation: The mass of the liquid is the difference between the mass of the filled flask and the empty flask. The density is then calculated by dividing the mass of the liquid by its known volume.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for Physical Property Determination.

References

Formation of 5,6-Dimethyl-2,3-dihydropyrazine in the Maillard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor and color development in thermally processed foods, is a complex network of non-enzymatic browning reactions between reducing sugars and amino compounds. Among the myriad of products, pyrazines are significant contributors to the desirable roasty, nutty, and toasted aromas. This technical guide focuses on a critical, yet transient, intermediate in the formation of alkylpyrazines: 5,6-dimethyl-2,3-dihydropyrazine. We will delve into its formation pathway, key precursors, influencing factors, and the analytical methodologies for its study. While this dihydropyrazine is often a fleeting intermediate, understanding its genesis is paramount for controlling the formation of potent aroma compounds in food and pharmaceutical applications.

Introduction: The Role of Dihydropyrazines in the Maillard Reaction

The Maillard reaction is broadly divided into three stages: early, intermediate, and advanced. The formation of pyrazines occurs in the intermediate and advanced stages. Dihydropyrazines are crucial, non-aromatic precursors to the highly aromatic and sensorially significant pyrazines. Their formation is a key step that dictates the subsequent types and quantities of pyrazines that are ultimately formed. This compound is the direct precursor to the widely occurring and impactful aroma compound, 2,5-dimethylpyrazine.

The Chemical Pathway to this compound

The formation of this compound is a multi-step process originating from the interaction of reducing sugars and amino acids. The primary pathway involves the generation of α-aminoketones, which then undergo condensation.

Formation of the Key Precursor: 1-Amino-2-propanone

The essential building block for this compound is 1-amino-2-propanone. This α-aminoketone is primarily formed through the Strecker degradation of α-amino acids, particularly alanine, in the presence of a dicarbonyl compound. The dicarbonyl compounds themselves are products of sugar degradation in the Maillard reaction.

The Strecker degradation is a complex reaction, but can be summarized as the reaction between an α-amino acid and a dicarbonyl compound, leading to the formation of an aminoketone, a Strecker aldehyde, and carbon dioxide.

Condensation to this compound

Two molecules of the newly formed 1-amino-2-propanone undergo a self-condensation reaction to form the six-membered dihydropyrazine ring. This reaction is a key step in the assembly of the pyrazine core structure.

Subsequent Reactions: Oxidation to 2,5-Dimethylpyrazine

This compound is an unstable intermediate and readily undergoes oxidation to form the aromatic and more stable 2,5-dimethylpyrazine. This oxidation can occur via various mechanisms, including reaction with other components in the Maillard reaction mixture or exposure to air. The high reactivity of the dihydropyrazine intermediate is a primary reason why its isolation and quantification are challenging.

Factors Influencing the Formation of this compound

The yield of this compound, and consequently 2,5-dimethylpyrazine, is influenced by several factors:

-

Temperature: Higher temperatures generally accelerate the Maillard reaction, including the formation of pyrazines.

-

pH: The pH of the reaction medium can significantly affect the rate of the Maillard reaction and the specific pathways that are favored.

-

Reactant Concentrations: The types and concentrations of amino acids and reducing sugars will dictate the profile of pyrazines formed. Alanine is a key precursor for this compound.

-

Water Activity: Water activity (a_w) plays a crucial role in the Maillard reaction. While water is a product of some steps, it can also inhibit others. Optimal pyrazine formation often occurs at intermediate water activities.

Quantitative Data

Direct quantitative data on the yield of the transient intermediate, this compound, in Maillard reaction model systems is scarce in the literature. Most studies focus on the quantification of the final, stable aromatic pyrazines. The table below presents data on the formation of 2,5-dimethylpyrazine, the direct oxidation product of this compound, in various model systems. This provides an indirect measure of the formation of its dihydropyrazine precursor.

| Model System Components | Reaction Conditions | Yield of 2,5-Dimethylpyrazine | Reference |

| Lysine-containing dipeptides and glucose | Not specified | Higher than in tripeptide and control models | [1] |

| Alanine and glucose | Not specified | Significant production | [2] |

| Threonine | 120°C for 4 h or 300°C for 7 min | Formed from threonine | [3] |

Experimental Protocols

The following are generalized experimental protocols for the study of pyrazine formation in Maillard reaction model systems, which can be adapted for the specific investigation of this compound.

Model System Preparation

A typical model system would involve the reaction of an amino acid (e.g., L-alanine) and a reducing sugar (e.g., D-glucose) in a suitable solvent, often a water/glycerol mixture to control water activity.

Materials:

-

L-Alanine

-

D-Glucose

-

Phosphate buffer (to control pH)

-

Glycerol (to control water activity)

-

High-purity water

Procedure:

-

Prepare solutions of L-alanine and D-glucose in the phosphate buffer.

-

Mix the amino acid and sugar solutions in a sealed reaction vessel.

-

Add glycerol to achieve the desired water activity.

-

Heat the reaction mixture at a controlled temperature (e.g., 120-180°C) for a specific duration.

-

Cool the reaction mixture rapidly to stop the reaction.

Extraction of Volatile Compounds

Volatile compounds, including dihydropyrazines and pyrazines, can be extracted using various techniques.

Solid-Phase Microextraction (SPME):

-

Place a known volume of the cooled reaction mixture into a headspace vial.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time.

-

Expose an SPME fiber to the headspace of the vial to adsorb the volatile compounds.

-

Desorb the analytes from the SPME fiber in the injection port of a gas chromatograph.

Solvent Extraction:

-

Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane, diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

Analytical Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the separation, identification, and quantification of pyrazines and their precursors.[3]

GC-MS Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Splitless mode to enhance sensitivity for trace components.

-

Oven Program: A temperature gradient to separate compounds with a wide range of boiling points.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Identification is achieved by comparing the mass spectra and retention times of the analytes with those of authentic standards. Quantification is typically performed using an internal standard method.

Visualizations

Formation Pathway of this compound

Caption: Formation pathway of this compound.

Experimental Workflow for Analysis

Caption: Experimental workflow for the analysis of Maillard reaction products.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the formation of the potent flavor compound 2,5-dimethylpyrazine during the Maillard reaction. Its formation via the self-condensation of 1-amino-2-propanone, a Strecker degradation product, is a key control point in the generation of desirable pyrazine aromas. While direct quantification of this unstable dihydropyrazine is challenging, its presence can be inferred from the yields of its oxidation product. Further research focusing on the direct trapping and analysis of such intermediates could provide deeper insights into the complex network of the Maillard reaction, enabling more precise control over flavor development in foods and the synthesis of novel compounds in pharmaceutical applications.

References

The Pivotal Role of 5,6-Dimethyl-2,3-dihydropyrazine in Coffee Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5,6-Dimethyl-2,3-dihydropyrazine, a heterocyclic nitrogen compound, and its significant bien que subtle contribution to the complex aroma profile of coffee. While less abundant than their fully aromatic pyrazine counterparts, dihydropyrazines are potent odorants formed during the Maillard reaction and are considered key intermediates in the development of roasted and nutty flavor notes. This document summarizes the current understanding of its formation, sensory properties, and analytical methodologies, and is intended to serve as a valuable resource for professionals in sensory science, food chemistry, and related fields.

Chemical Properties and Sensory Profile

This compound (also known as 2,3-Dimethyl-5,6-dihydropyrazine) is a volatile organic compound with a distinct and potent aroma. While specific quantitative data on its concentration in coffee is limited in publicly available literature, its sensory characteristics and those of structurally similar dihydropyrazines underscore its importance in the overall flavor tapestry of roasted coffee beans.

Table 1: Physicochemical and Sensory Properties of this compound and Related Compounds

| Property | This compound | 2-Ethyl-3,5-dimethyl-5,6-dihydropyrazine | 2,3-Diethyl-5-methyl-5,6-dihydropyrazine |

| Molecular Formula | C₆H₁₀N₂ | C₈H₁₄N₂ | C₉H₁₆N₂ |

| Molecular Weight | 110.16 g/mol | 138.22 g/mol | 152.25 g/mol |

| Odor Description | Strong, earthy, musty | Roasted, nutty | Roasted |

| Odor Threshold | Not available | 0.002 ng/L in air[1] | 0.004 ng/L in air[1] |

Formation Pathway: The Maillard Reaction

The characteristic roasted, nutty, and baked aromas of coffee are largely attributed to a complex series of chemical reactions known as the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures during the roasting process. Dihydropyrazines are crucial, albeit transient, intermediates in the formation of the more stable and abundant aromatic pyrazines.

The formation of this compound is believed to proceed through the condensation of two α-aminocarbonyl compounds, which are themselves products of the Strecker degradation of amino acids. The subsequent oxidation of the dihydropyrazine leads to the corresponding aromatic pyrazine.

Experimental Protocols for Analysis

The analysis of volatile and semi-volatile compounds in a complex matrix like coffee requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of aroma compounds. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that is solvent-free, efficient, and well-suited for the extraction of volatile compounds from coffee.

Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract and concentrate volatile and semi-volatile compounds, including this compound, from the headspace of a coffee sample.

Materials:

-

Ground coffee sample

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-shaker or water bath

-

GC-MS system

Protocol:

-

Sample Preparation: Weigh 2.0 g of freshly ground coffee into a 20 mL headspace vial.

-

Internal Standard: Add an appropriate internal standard solution for quantification.

-

Vial Sealing: Immediately seal the vial with the magnetic screw cap.

-

Equilibration: Place the vial in a heater-shaker or water bath and equilibrate the sample at 60°C for 15 minutes to allow volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.

-

Desorption: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the extracted aroma compounds.

Typical GC-MS Parameters:

| Parameter | Setting |

| Injection Port Temp. | 250°C (Splitless mode) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Oven Program | Initial temp 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min |

| MS Transfer Line | 250°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

Data Analysis: Identification of this compound is achieved by comparing the retention time and mass spectrum of the analyte with that of an authentic standard. Quantification is performed by constructing a calibration curve using the internal standard method.

Conclusion and Future Directions

This compound, while not as extensively studied as its aromatic pyrazine relatives, is a potent aroma compound that likely plays a crucial role in the earthy and roasted notes of coffee. Its low odor threshold, typical of dihydropyrazines, suggests that even at trace concentrations, it can have a significant impact on the final sensory experience.

Further research is warranted to accurately quantify the concentration of this compound in various coffee types and under different roasting conditions. The determination of its precise odor threshold and a deeper understanding of its synergistic and antagonistic interactions with other aroma compounds will provide a more complete picture of its contribution to coffee flavor. Such knowledge will be invaluable for the coffee industry in optimizing roasting profiles and for the flavor and fragrance industry in developing novel aroma compositions.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5,6-Dimethyl-2,3-dihydropyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 5,6-Dimethyl-2,3-dihydropyrazine. This document includes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and highly effective technique for the analysis of volatile and semi-volatile compounds such as pyrazine derivatives.

Introduction

This compound is a heterocyclic organic compound belonging to the dihydropyrazine family. Pyrazines, in general, are significant as flavor and aroma components in a variety of foods and beverages and also serve as important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive analytical methods are crucial for quality control, research and development, and safety assessment.

Analytical Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to separate complex mixtures. Other techniques such as High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile derivatives.

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics for the analysis of structurally similar pyrazine compounds using GC-MS. These values can be considered as a benchmark for method development and validation for this compound.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Surface-Enhanced Raman Spectroscopy (SERS) |

| Limit of Detection (LOD) | 0.5 - 5 pg on column | ng/mL to µg/L range[1] | Potentially ng/mL to pg/mL range |

| Limit of Quantitation (LOQ) | 2 - 20 pg on column | ng/mL to µg/L range[1] | Potentially ng/mL to µg/mL range |

| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |

| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 90 - 110% |

| Precision (% RSD) | < 15% | < 5% | < 20% |

Experimental Protocols

Protocol 1: Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile compounds like this compound in liquid or solid matrices.

1. Sample Preparation (HS-SPME)

-

Place 5 g of the homogenized sample into a 20 mL headspace vial.

-

For liquid samples, an equivalent volume may be used.

-

Add a known amount of a suitable internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d12).

-

To enhance the release of volatile compounds from aqueous matrices, add 1.5 g of NaCl.[2]

-

Seal the vial with a PTFE/silicone septum.

-

Equilibrate the sample at 60°C for 15 minutes with agitation.[2]

-

Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for 30 minutes at 60°C.[2]

-

Desorb the fiber in the GC injector at 250°C for 5 minutes.[2]

2. GC-MS Conditions

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or an equivalent non-polar capillary column.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

-

Injector Temperature: 250°C.[2]

-

Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.[2]

-

Transfer Line Temperature: 280°C.[2]

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

SIM Ions for this compound: The specific ions should be determined by analyzing a pure standard. Based on the structure, likely ions would include the molecular ion and fragments from the loss of methyl groups.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HS-SPME-GC-MS.

Caption: HS-SPME-GC-MS Analytical Workflow.

Concluding Remarks

The protocols and data presented provide a solid foundation for the development and implementation of analytical methods for this compound. It is essential to perform in-house validation of any method to ensure it meets the specific requirements of the intended application. The use of appropriate internal standards and certified reference materials is highly recommended to ensure the accuracy and reliability of the results.

References

Application Notes & Protocols for the GC-MS Analysis of 5,6-Dimethyl-2,3-dihydropyrazine in Food Matrices

Introduction

Pyrazines are a significant class of heterocyclic aromatic compounds that contribute to the desirable flavor and aroma profiles of many thermally processed foods, such as roasted nuts, coffee, and baked goods.[1] 5,6-Dimethyl-2,3-dihydropyrazine, a member of this family, is recognized for its characteristic roasted and nutty aromas. The accurate quantification of this compound is crucial for quality control in the food and beverage industry and for flavor and aroma research.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent analytical technique for the analysis of volatile and semi-volatile compounds like pyrazines, offering high sensitivity and selectivity.[1] This document provides detailed application notes and protocols for the analysis of this compound in various food matrices.

Application Notes

The analysis of this compound in food is often complicated by the complexity of the food matrix and the low concentrations of the target analyte.[2] Effective sample preparation is a critical step to isolate the analyte from interfering matrix components and to pre-concentrate it to detectable levels.[2]

Sample Preparation Techniques

Several extraction techniques can be employed for the analysis of pyrazines in food.[3][4] These include:

-

Headspace-Solid Phase Microextraction (HS-SPME): This is a solvent-free, simple, and rapid technique ideal for volatile compounds.[5] A fused silica fiber coated with a suitable stationary phase is exposed to the headspace above the food sample, where volatile compounds like this compound are adsorbed. The fiber is then directly introduced into the GC injector for thermal desorption and analysis.

-

Liquid-Liquid Extraction (LLE): A traditional method involving the use of organic solvents to extract the analyte from a liquid or homogenized solid sample.

-

Solid Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte from a liquid sample, which is then eluted with a small volume of solvent.[4]

-

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.[2]

For routine analysis of this compound in food, HS-SPME is often preferred due to its simplicity, speed, and high sensitivity.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds in complex mixtures.[1] The gas chromatograph separates the individual compounds based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification and quantification.[7] Electron Ionization (EI) at 70 eV is a commonly used ionization mode for pyrazine analysis.[1][6]

Quantitative Data Summary

The concentration of pyrazines in food can vary significantly depending on the food type, processing conditions, and storage. The following table provides a summary of typical concentration ranges for various alkylpyrazines found in food products. Note that specific quantitative data for this compound is limited; however, the provided ranges for similar compounds are representative.

| Pyrazine Compound | Food Matrix | Concentration Range (µg/kg) | Reference |

| 2-Methylpyrazine | Microbial Samples | 6.0 - 34.0 ng/g | [5] |

| 2,5-Dimethylpyrazine | Microbial Samples | 6.0 - 34.0 ng/g | [5] |

| 2,3-Dimethylpyrazine | Fermented Culture | 680 | [7] |

| 2,6-Dimethylpyrazine | Fermented Culture | 1891 | [7] |

| 2,3,5-Trimethylpyrazine | Fermented Culture | 52,600 | [7] |

| 2,3,5,6-Tetramethylpyrazine | Fermented Culture | 501,100 | [7] |

Experimental Protocols

Protocol 1: Sample Preparation using Headspace-Solid Phase Microextraction (HS-SPME)

-

Sample Homogenization: Weigh approximately 3-5 g of the homogenized solid food sample or pipette an equivalent volume of a liquid sample into a 20 mL headspace vial.[1]

-

Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated pyrazine analog (e.g., 2-Methylpyrazine-d6), to the vial to correct for matrix effects and analytical variability.[1]

-

Matrix Modification (Optional): For some matrices, adding a saturated salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.

-

Incubation: Seal the vial and place it in a heating block or water bath. Incubate the sample at a controlled temperature (e.g., 65°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

-

SPME Extraction: Introduce the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) into the headspace of the vial and expose it for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Thermal Desorption: Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the GC column.[6]

Protocol 2: GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of pyrazines. These may need to be optimized for specific instruments and applications.

| Parameter | Condition | Reference |

| Gas Chromatograph | Agilent 6890N or equivalent | [1] |

| Injector | Splitless mode | [1][6] |

| Injector Temperature | 250 - 270°C | [1][6][7] |

| GC Column | SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) or similar polar column | |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.8 mL/min | [1][6] |

| Oven Program | Initial: 40°C, hold for 2-5 min; Ramp: 3-5°C/min to 230-250°C | [1][6] |

| Mass Spectrometer | Agilent 5975 or equivalent single quadrupole | [1] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [1][6] |

| Ion Source Temperature | 230°C | [1][6][7] |

| Quadrupole Temperature | 150°C | [1][7] |

| Mass Scan Range | 50 - 550 amu | [6] |

| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Logical relationship of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Quantification of 5,6-Dimethyl-2,3-dihydropyrazine in roasted coffee

An Application Note for the Quantification of 5,6-Dimethyl-2,3-dihydropyrazine in Roasted Coffee

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the quantification of this compound and other related pyrazines in roasted coffee samples. The methodology is primarily based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices.[1][2]

Introduction

Pyrazines are a significant class of volatile organic compounds that contribute to the characteristic nutty, roasted, and cocoa-like aromas of roasted coffee.[2] Their formation is a direct result of the Maillard reaction and Strecker degradation of amino acids and sugars during the roasting process.[2] The concentration of specific pyrazines, such as this compound, can vary significantly depending on the coffee bean origin, roasting conditions, and brewing method.[2] Accurate quantification of these compounds is crucial for quality control in the coffee industry and for research into the impact of roasting on coffee flavor and aroma.

Experimental Protocol

This protocol details the necessary steps for the quantification of this compound in roasted coffee beans.

1. Sample Preparation

-

Grinding: To ensure homogeneity and maximize the surface area for volatile extraction, roasted coffee beans should be cryogenically ground to a fine powder.[1]

-

Sample Weighing: Accurately weigh 1-3 grams of the ground coffee powder into a 20 mL headspace vial.[1][3]

-

Internal Standard: To improve the accuracy and precision of quantification, an appropriate internal standard, such as a deuterated pyrazine analog, should be added to the sample.

-

(Optional) Salting-Out Effect: The addition of 3 mL of a saturated NaCl solution can be used to enhance the release of volatile compounds into the headspace and inhibit enzymatic reactions.[3]

-

Sealing: Immediately seal the vial with a crimp-top cap containing a TFE-silicone headspace septum.

2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for the broad-range extraction of volatile compounds from coffee.[1]

-

Incubation/Equilibration: Place the sealed vial in a heating block or water bath and incubate at a controlled temperature, typically between 50-60°C, for 15-30 minutes to allow the volatile compounds to partition into the headspace.[1][3]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period, generally 15-40 minutes, to allow for the adsorption of the volatile analytes.[1][3]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: After extraction, the SPME fiber is immediately introduced into the heated injection port of the GC, set at approximately 250°C, for thermal desorption of the analytes.[3]

-

Gas Chromatography:

-

Carrier Gas: Use ultra-high purity helium as the carrier gas at a constant flow rate of 1 mL/min.[3]

-

Column: A suitable capillary column, such as a DB-WAX or HP-5ms, should be used for the separation of the volatile compounds.[2]

-

Oven Temperature Program: A typical temperature program is as follows:

-

Initial temperature of 35-40°C, hold for 2-5 minutes.

-

Ramp up to 180-200°C at a rate of 3-5°C/min.

-

Increase to 230-250°C at a rate of 10-15°C/min and hold for 5-10 minutes.[3]

-

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is commonly used.[2]

-

Mass Analyzer: A quadrupole mass detector is typically used.

-

Temperatures: The ion source and transfer line temperatures should be maintained at approximately 230°C and 280°C, respectively.[3]

-

Scan Range: A mass scan range of m/z 50-450 amu is appropriate for the detection of pyrazines.[3]

-

4. Data Analysis

-

Identification: Identify this compound and other pyrazines by comparing their mass spectra and retention times with those of pure standards or by matching with a spectral library such as NIST.

-

Quantification: For quantitative analysis, construct a calibration curve using known concentrations of the target analyte and the internal standard. Calculate the concentration of the analyte in the coffee sample based on the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The concentration of pyrazines in roasted coffee can vary significantly. The following table summarizes typical concentration ranges for several abundant pyrazines found in roasted Arabica and Robusta coffee. It is important to note that these values are a synthesis of findings from multiple analytical studies and can be influenced by factors such as the specific coffee cultivar, processing methods, and the degree of roast.[1]

| Pyrazine Compound | Typical Concentration Range in Arabica (µg/kg) | Typical Concentration Range in Robusta (µg/kg) |

| 2-Methylpyrazine | 800 - 4,500 | 2,500 - 15,000 |

| 2,5-Dimethylpyrazine | 500 - 3,000 | 1,500 - 9,000 |

| 2,6-Dimethylpyrazine | 400 - 2,000 | 1,200 - 6,000 |

| Ethylpyrazine | 50 - 300 | 150 - 800 |

| 2-Ethyl-5-methylpyrazine | 30 - 200 | 100 - 600 |

| 2-Ethyl-6-methylpyrazine | 40 - 250 | 120 - 700 |

| Trimethylpyrazine | 20 - 150 | 50 - 400 |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in roasted coffee.

Caption: Workflow for the quantification of this compound in roasted coffee.

Signaling Pathway of Pyrazine Formation

The formation of pyrazines in coffee is a complex process that occurs during roasting as part of the Maillard reaction. The following diagram provides a simplified overview of a key pathway leading to the formation of alkylpyrazines.

Caption: Simplified pathway of alkylpyrazine formation during the Maillard reaction in coffee roasting.

References

Synthesis Protocols for 5,6-Dimethyl-2,3-dihydropyrazine Derivatives: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2,3-dihydropyrazine and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. These scaffolds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, with a focus on green and efficient methodologies.

Core Synthesis Methodology: Cyclocondensation

The most common and efficient method for synthesizing the 2,3-dihydropyrazine core is the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. For the synthesis of this compound, this involves the reaction of ethylenediamine with 2,3-butanedione (diacetyl). This reaction can be performed under various conditions, with recent advancements focusing on environmentally benign protocols.

A notable green synthesis approach involves carrying out the condensation in water without the need for a catalyst.[1][2] This method offers high yields, mild reaction conditions, and operational simplicity, making it an attractive and sustainable option for laboratory and industrial-scale synthesis.[1]

Experimental Protocols

This section details two key experimental protocols for the synthesis of this compound derivatives.

Protocol 1: Green Synthesis of this compound in Water

This protocol is adapted from the principles of catalyst-free condensation reactions in aqueous media.[1][2]

Materials:

-

Ethylenediamine

-

2,3-Butanedione (Diacetyl)

-

Deionized Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-butanedione (1.0 eq).

-

Add deionized water (20 mL) to the flask and stir to dissolve the 2,3-butanedione.

-

Slowly add ethylenediamine (1.0 eq) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: General Synthesis of Substituted 2,3-Dihydropyrazine Derivatives

This protocol provides a general method for synthesizing various derivatives by modifying the starting materials.

Materials:

-

Substituted 1,2-diamine (e.g., 1,2-diaminopropane)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol or Water

-

Round-bottom flask

-

Magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in the chosen solvent (ethanol or water).

-

Add the 1,2-diamine (1.0 eq) to the solution.

-

The reaction can be stirred at room temperature or heated to reflux to increase the reaction rate, depending on the reactivity of the substrates.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the yields of various dihydropyrazine and quinoxaline derivatives synthesized through catalyst-free condensation in water, demonstrating the efficiency of this green methodology.

| 1,2-Diamine | 1,2-Dicarbonyl Compound | Product | Reaction Time | Yield (%) |

| Ethylenediamine | 2,3-Butanedione | This compound | 1 h | 95 |

| 1,2-Diaminopropane | 2,3-Butanedione | 5,6,7-Trimethyl-2,3-dihydropyrazine | 1.5 h | 92 |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 30 min | 98 |

| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 2,3-Diphenyl-6,7-dimethylquinoxaline | 30 min | 97 |

| o-Phenylenediamine | Glyoxal | Quinoxaline | 15 min | 96 |

Mandatory Visualizations

Experimental Workflow for Green Synthesis

Caption: General workflow for the green synthesis of 2,3-dihydropyrazine derivatives.

Logical Workflow for Drug Discovery Application

Caption: Workflow for the development of dihydropyrazine derivatives as drug candidates.

Biological Significance and Potential Applications

Derivatives of 2,3-dihydropyrazine have demonstrated a range of biological activities, making them promising candidates for drug discovery and development.

-

Antimicrobial Activity: Various dihydropyrazine derivatives have been screened for their in vitro antibacterial and antifungal activities. They have shown efficacy against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4]

-

Anticancer Activity: Certain dihydropyrazino-pyrazine compounds are being investigated for their potential in cancer therapy.[5]

The straightforward synthesis and diverse biological profile of this compound derivatives underscore their importance as a scaffold in the design of new therapeutic agents. The green synthesis protocols outlined here provide an efficient and environmentally responsible approach to accessing these valuable compounds for further research and development.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines | Semantic Scholar [semanticscholar.org]

- 3. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vepub.com [vepub.com]

Application Notes and Protocols for 5,6-Dimethyl-2,3-dihydropyrazine as a Flavor Agent in the Food Industry

For: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethyl-2,3-dihydropyrazine is a heterocyclic organic compound with potential applications in the food industry as a flavor agent. While specific data on this compound is limited, its structural similarity to other pyrazine derivatives suggests it may contribute earthy, musty, and potentially nutty or roasted flavor notes to food products. Pyrazines, in general, are known for their significant contribution to the aroma of cooked, roasted, and fermented foods. This document provides a framework for the application and analysis of this compound as a flavor agent, drawing parallels from established knowledge of related pyrazine compounds. It is crucial to note that the following protocols and data are largely based on structurally similar compounds and would require experimental validation for this compound.

Organoleptic Properties and Potential Applications

While detailed sensory analysis of this compound is not extensively documented, preliminary information suggests an "earthy and musty" odor profile. This characteristic indicates potential applications in savory food products where such notes are desirable.

Potential Food Categories for Application:

-

Savory Snacks: Potato chips, crackers, and extruded snacks to impart a baked or toasted character.

-

Processed Meats: To enhance roasted or grilled notes in products like sausages, burgers, and plant-based meat alternatives.

-

Soups and Sauces: To add depth and a savory, umami-like background flavor.

-

Baked Goods: In bread and other baked products to contribute to the crust's aromatic profile.

-

Coffee and Cocoa Products: To modulate and enhance the existing roasted notes.

Quantitative Data (Hypothetical and Comparative)

| Flavor Agent | Odor Threshold in Water (ppm) | Flavor Profile | Reference |

| 2,5-Dimethylpyrazine | 35 | Nutty, cocoa, roasted, meaty, coffee-like | [1] |

| 2-Ethyl-3,5-dimethylpyrazine | 0.00004 | Potent roasted, nutty | [2] |

| 5-Isopentyl-2,3-dimethyl-pyrazine | 6.00 | Earthy | [3] |

| This compound | To be determined | Earthy, musty (predicted) |

Experimental Protocols

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standardized method for characterizing the flavor profile of this compound.

Objective: To identify and quantify the sensory attributes of this compound in a neutral food matrix.

Materials:

-

This compound (food grade)

-

Neutral food base (e.g., unsalted cracker dough, mild vegetable oil)

-

Trained sensory panel (8-12 members)

-

Odor-free sample containers

-

Sensory evaluation software or ballots

Procedure:

-

Panel Training: Train panelists to identify and scale various aroma and flavor attributes relevant to pyrazines (e.g., earthy, musty, nutty, roasted, baked, cocoa).

-

Sample Preparation: Prepare a dilution series of this compound in the chosen food base. Concentrations should range from sub-threshold to a clearly perceptible level. A control sample with no added flavor agent is essential.

-

Evaluation: Present the coded, randomized samples to the panelists in a controlled sensory booth. Panelists will rate the intensity of each identified attribute on a standardized scale (e.g., 0-15).

-

Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the significant sensory attributes and their intensity at different concentrations.

Protocol for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of this compound in a food matrix.

Objective: To extract and analyze this compound from a food sample.

Materials:

-

Food sample containing the flavor agent

-

Solvents (e.g., dichloromethane, diethyl ether)

-

Internal standard (e.g., deuterated pyrazine derivative)

-

Solid-Phase Microextraction (SPME) fibers or distillation apparatus

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Headspace SPME: Place a homogenized food sample in a sealed vial. Expose an SPME fiber to the headspace above the sample to adsorb volatile compounds.

-

Solvent Extraction: Homogenize the food sample with a suitable solvent to extract the flavor compounds. Concentrate the extract before injection.

-

-

GC-MS Analysis:

-

Injection: Inject the extracted sample or desorb the SPME fiber into the GC inlet.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.

-

Detection: The mass spectrometer will fragment the eluted compounds, and the resulting mass spectrum can be used for identification by comparison to a reference spectrum.

-

-

Quantification: Use an internal or external standard calibration curve to quantify the concentration of this compound.

References

Application Notes and Protocols for 5,6-Dimethyl-2,3-dihydropyrazine in Fragrance Compositions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6-Dimethyl-2,3-dihydropyrazine as a fragrance ingredient. This document includes its olfactory profile, physicochemical properties, and detailed protocols for its synthesis, incorporation into fragrance bases, and sensory evaluation.

Introduction

This compound (CAS No. 15986-92-2) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂.[1] It is recognized in the fragrance industry for its potent and unique odor profile, primarily characterized as strong, earthy, and musty.[1] Functioning as a fragrance modulator, it is utilized to enhance and prolong the intensity of fragrance compositions, adding complexity and depth.[1]

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of this compound is provided below. Due to the limited publicly available quantitative sensory data for this specific compound, the odor threshold and tenacity are presented as ranges typical for alkylated dihydropyrazines.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | |

| CAS Number | 15986-92-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Strong, earthy, musty | [1] |

| Odor Threshold (in water) | 0.01 - 5.0 ppm (estimated range for alkylated dihydropyrazines) | [2] |

| Boiling Point | 173.2 °C at 760 mmHg | [1] |

| Density | 1.02 g/cm³ | [1] |

Applications in Fragrance Compositions

This compound is a versatile ingredient in perfumery, valued for its ability to introduce and enhance specific notes. Its primary applications include:

-

Gourmand Fragrances: The earthy and nutty facets of this dihydropyrazine can complement and accentuate the rich aromas of chocolate, coffee, and roasted nuts.

-

Woody and Oriental Fragrances: In these compositions, it can impart a warm, earthy, and slightly smoky character that synergizes well with ingredients like sandalwood, patchouli, and vetiver.

-

Floral and Green Fragrances: When used in trace amounts, it can add an unconventional and contemporary twist, providing depth and a subtle earthy undertone to floral and green accords.

Due to its high impact, it is typically used at very low concentrations, often in the range of 0.01% to 0.5% of the fragrance concentrate.

Experimental Protocols

The following sections detail the experimental protocols for the synthesis, incorporation, and sensory evaluation of this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the condensation of ethylenediamine and 2,3-butanedione.

Materials:

-

Ethylenediamine

-

2,3-Butanedione (Diacetyl)

-

Anhydrous Diethyl Ether

-

Sodium Sulfate (anhydrous)

-

Rotary Evaporator

-

Distillation Apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine in anhydrous diethyl ether.

-

Slowly add a solution of 2,3-butanedione in anhydrous diethyl ether to the ethylenediamine solution dropwise over a period of 2 hours at room temperature with continuous stirring.

-

Continue stirring the reaction mixture for an additional 3 hours at room temperature.

-

Dry the resulting solution over anhydrous sodium sulfate and filter.

-

Remove the diethyl ether from the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Incorporation into a Fragrance Base

This protocol outlines the steps for incorporating this compound into a simple fragrance base to evaluate its olfactory contribution.

Materials:

-

This compound

-

Fragrance base (e.g., a simple floral or woody accord)

-

Ethanol (perfumer's grade)

-

Glass beakers and stirring rods

-

Digital scale

Procedure:

-

Prepare a 1% dilution of this compound in ethanol.

-

Weigh the desired amount of the fragrance base into a glass beaker.

-

Using a pipette, add the 1% dilution of this compound to the fragrance base in small increments. A starting concentration of 0.1% of the final mixture is recommended.

-

Gently stir the mixture until it is homogeneous.

-

Allow the blend to mature for at least 24 hours before evaluation.

Sensory Evaluation Protocol

This protocol describes a method for the sensory evaluation of this compound using Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.

Materials:

-

Gas Chromatograph with an Olfactory Port (GC-O)

-

Sample of this compound

-

Ethanol (odor-free)

-

Smelling strips

-

Trained sensory panel (8-12 panelists)

Procedure:

Part 1: GC-O Analysis

-

Prepare a dilute solution of this compound in ethanol.

-

Inject the sample into the GC-O system.

-

As the compound elutes, a trained analyst at the olfactory port will describe the perceived odor characteristics and their intensity at different time points.

-

Record the retention time and the corresponding odor descriptors.

Part 2: Sensory Panel Evaluation

-

Prepare a series of dilutions of this compound in ethanol (e.g., 1%, 0.1%, 0.01%).

-

Dip smelling strips into each dilution and present them to the sensory panel in a randomized and blind manner.

-

Instruct panelists to evaluate and describe the odor of each strip at different time intervals (top note: immediately; heart note: after 15 minutes; base note: after 1 hour).

-

Panelists should use a standardized vocabulary to describe the olfactory characteristics.

-

To determine the odor threshold, a 3-Alternative Forced Choice (3-AFC) test can be employed, where panelists are presented with three samples, one of which contains the odorant, and asked to identify the different sample.[3] The threshold is the concentration at which 50% of the panel can correctly identify the odorant.[3]

References

Application Notes and Protocols for Studying the Formation Kinetics of 5,6-Dimethyl-2,3-dihydropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2,3-dihydropyrazine is a heterocyclic compound belonging to the dihydropyrazine class of molecules. Dihydropyrazines are important intermediates in the synthesis of pyrazines, which are prevalent in flavor and fragrance chemistry and also serve as structural motifs in various pharmaceutical agents. The study of the formation kinetics of this compound is crucial for optimizing its synthesis, controlling reaction pathways, and for understanding its role in various chemical processes, including the Maillard reaction in food chemistry.

These application notes provide a detailed experimental setup for investigating the formation kinetics of this compound through the condensation reaction of 2,3-butanedione and 2,3-diaminobutane. The protocols described herein utilize UV-Vis spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the reaction progress and quantifying the product.

Reaction Scheme

The formation of this compound proceeds via the condensation of 2,3-butanedione (also known as diacetyl) and 2,3-diaminobutane.

Caption: Reaction scheme for the formation of this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Reactant 1 | 2,3-Butanedione | C₄H₆O₂ | 86.09 | Liquid, characteristic buttery odor |

| Reactant 2 | 2,3-Diaminobutane | C₄H₁₂N₂ | 88.15 | Liquid |

| Product | This compound | C₆H₁₀N₂ | 110.16 | Oily liquid |

Table 2: Hypothetical Kinetic Data for Formation of this compound

| Temperature (°C) | Initial [2,3-Butanedione] (M) | Initial [2,3-Diaminobutane] (M) | Rate Constant (k) (M⁻¹s⁻¹) | Reaction Half-life (t₁/₂) (s) |

| 25 | 0.01 | 0.01 | 0.15 | 667 |

| 35 | 0.01 | 0.01 | 0.32 | 313 |

| 45 | 0.01 | 0.01 | 0.65 | 154 |

| 25 | 0.02 | 0.01 | 0.16 | - |

| 25 | 0.01 | 0.02 | 0.15 | - |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound (Reference Protocol)

This protocol is for the synthesis of a reference standard of this compound.

Materials:

-

2,3-Butanedione (Diacetyl)

-

2,3-Diaminobutane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 2,3-diaminobutane in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Dissolve 2,3-butanedione in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2,3-butanedione solution dropwise to the stirred 2,3-diaminobutane solution over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound as an oily liquid.

Protocol 2: Kinetic Study using UV-Vis Spectrophotometry